molecular formula C8H7N3S B1371984 6-(Thiophen-2-yl)pyrimidin-4-amine CAS No. 698964-55-5

6-(Thiophen-2-yl)pyrimidin-4-amine

Cat. No.: B1371984
CAS No.: 698964-55-5
M. Wt: 177.23 g/mol
InChI Key: HJXVZTXHSUFDRB-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a thiophene substituent at the 6-position of the pyrimidine core.

Properties

IUPAC Name

6-thiophen-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXVZTXHSUFDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Thiophen-2-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(Thiophen-2-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Key Roles:

  • Intermediate in Drug Synthesis: This compound is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders, cancer, and fibrosis. Its structural features allow for modifications that enhance drug efficacy and specificity .

Case Studies:

  • Inhibition of Enzymes: Research has demonstrated that 6-(Thiophen-2-yl)pyrimidin-4-amine acts as an inhibitor of critical enzymes such as collagen prolyl 4-hydroxylase and dihydrofolate reductase, which are involved in collagen biosynthesis and folate metabolism, respectively. This inhibition can lead to therapeutic effects in conditions like fibrosis and cancer .

Agricultural Chemistry

Application:

  • Agrochemical Formulation: The compound is incorporated into agrochemicals to improve pest control strategies while reducing environmental impact compared to conventional pesticides. Its effectiveness in this area is attributed to its ability to target specific biological pathways in pests .

Material Science

Innovations:

  • Organic Semiconductors: Research indicates that this compound can be used in the development of organic semiconductors, which are crucial for enhancing the performance of electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

Biochemical Research

Focus Areas:

  • Enzyme Inhibition Studies: The compound has been studied for its role in inhibiting various enzymes that are essential for metabolic pathways. This research contributes to understanding potential therapeutic targets for diseases such as cancer and metabolic disorders .

Analytical Chemistry

Utilization:

  • Method Development: It is employed in developing analytical methods for detecting and quantifying other compounds, thereby improving the accuracy and reliability of laboratory analyses .

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of tyrosine kinases, which are involved in various signaling pathways related to cell growth and differentiation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents (Position) Key Structural Attributes
6-(Thiophen-2-yl)pyrimidin-4-amine Thiophene (C6), NH₂ (C4) Planar thiophene, sulfur atom enhances π-conjugation
5-Ethyl-6-phenyl-2-(thiophen-2-yl)pyrimidin-4-amine (5e) Ethyl (C5), phenyl (C6), thiophene (C2) Dual aromatic substituents (phenyl and thiophene) increase hydrophobicity
4-Methyl-6-phenylpyrimidin-2-amine Methyl (C4), phenyl (C6) Steric effects from methyl group; dihedral angles between rings affect conformation
6-(Trifluoromethyl)pyrimidin-4-amine CF₃ (C6) Electron-withdrawing CF₃ group improves metabolic stability
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine Triazole (C6) Triazole enables hydrogen bonding, enhancing target affinity

Key Observations :

  • Thiophene substituents contribute to planar geometry and electronic delocalization, whereas alkyl groups (e.g., methyl, ethyl) introduce steric bulk.
  • Electron-withdrawing groups (e.g., CF₃) enhance stability but may reduce solubility compared to thiophene .

Key Observations :

  • Thiophene-containing derivatives generally require mild conditions for substitution, with yields comparable to other analogues .
  • Multi-thiophene substitutions (e.g., 5f) involve sequential reactions, slightly reducing overall yield .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound 193.25 Not reported Low (hydrophobic thiophene)
6-(Trifluoromethyl)pyrimidin-4-amine 177.13 Not reported Moderate (CF₃ increases polarity)
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine 162.15 Not reported High (triazole enhances H-bonding)
4-Methyl-6-phenylpyrimidin-2-amine 211.27 98–99 Low (hydrophobic phenyl)

Key Observations :

  • Thiophene and phenyl substituents reduce solubility compared to polar groups (e.g., triazole, CF₃).
  • Melting points are sparsely reported but likely correlate with crystallinity influenced by substituent planarity .

Biological Activity

6-(Thiophen-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antiparasitic and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Properties

The compound features a pyrimidine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms. The structural characteristics contribute to its interaction with biological targets, including enzymes and receptors involved in disease processes.

Antiparasitic Activity

Recent studies have highlighted the potential of thiophen-2-yl-pyrimidine derivatives as effective agents against schistosomiasis, a disease caused by parasitic worms.

Key Findings:

  • In vitro tests indicated that certain thiophen-2-yl analogues produced long-lasting paralysis in Schistosoma mansoni at concentrations that were non-toxic to mammalian cells, suggesting a selective action against the parasite .
  • The structure-activity relationship (SAR) studies revealed that modifications to the thiophene and pyrimidine rings could enhance antiparasitic efficacy while reducing cytotoxicity to human cells .

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines, with promising results indicating its ability to induce apoptosis and inhibit cell proliferation.

Case Studies:

  • Breast Cancer (MCF-7 Cells):
    • Compounds derived from this compound exhibited significant cytotoxic effects against MCF-7 cells, with some derivatives showing better activity than standard chemotherapeutic agents .
    • Apoptotic cell death was confirmed using staining techniques, indicating that these compounds may trigger programmed cell death pathways .
  • Colon and Liver Cancer:
    • Other derivatives demonstrated selective antiproliferative activity against HCT-116 (colon) and HepG2 (liver) cancer cells while maintaining low toxicity towards normal fibroblast cells (BJ-1) .
    • The anticancer effects were correlated with molecular docking studies that suggested favorable binding interactions with key proteins involved in cancer cell survival .

The biological activity of this compound can be attributed to its ability to interact with microtubules and other cellular targets:

  • Microtubule Disruption: The compound's analogues were found to affect microtubule dynamics, leading to impaired cellular division in cancer cells and paralysis in parasites .
  • Apoptosis Induction: The compounds promote apoptotic pathways, evidenced by increased early and late apoptotic cell populations in treated cancer cell lines .

Data Summary

Biological Activity Target Organism/Cell Line Effect IC50/EC50 Values
AntiparasiticSchistosoma mansoniParalysis~1 μM
AnticancerMCF-7CytotoxicityVaries (specific values not provided)
AnticancerHCT-116Selective inhibitionVaries (specific values not provided)

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